- D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids, Applied Biochemistry and Biotechnology, 1989, 22(2), 169-79

Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

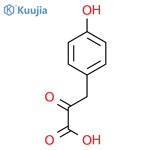

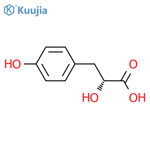

89919-57-3 structure

商品名:(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID

- Benzenepropanoic acid, a,4-dihydroxy-, (aR)-

- (R)-3-(4-Hydroxyphenyl)lactate

- 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid

- 3-(4-hydroxyphenyl)-lactic acid

- 3-(p-hydroxyphenyl)-D,L-lactic acid

- Benzenepropanoic acid,a,4-dihydroxy-,(aR)

- D-p-Hydroxyphenyllactic acid

- UNII-A3VOM7SS3C

- (R)-beta-(p-Hydroxyphenyl)lactic acid

- (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)

- Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)

- (-)-3-(4-Hydroxyphenyl)lactic acid

- (-)-β-(4-Hydroxyphenyl)lactic acid

- (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid

- (R)-3-(4-Hydroxyphenyl)lactic acid

- (R)-3-(p-Hydroxyphenyl)lactic acid

- (R)-β-(4-Hydroxyphenyl)lactic acid

- (R)-β-(p-Hydroxyphenyl)lactic acid

- Q27098335

- P-HYDROXYPHENYL LACTIC ACID, (-)-

- BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-

- JVGVDSSUAVXRDY-MRVPVSSYSA-N

- CS-0119804

- SCHEMBL289562

- P-HYDROXYPHENYL LACTIC ACID, (R)-

- 89919-57-3

- CHEBI:16003

- AKOS006291517

- P-HYDROXYPHENYL LACTIC ACID, D-

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid

- Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-

- C03964

- 3-(4'-hydroxyphenyl)-(2r)-lactic acid

- E81445

- (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID

- A3VOM7SS3C

- (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

-

- MDL: MFCD08685916

- インチ: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1

- InChIKey: JVGVDSSUAVXRDY-MRVPVSSYSA-N

- ほほえんだ: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O

計算された属性

- せいみつぶんしりょう: 182.05800

- どういたいしつりょう: 182.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.404±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 可溶性(100 g/l)(25ºC)、

- PSA: 77.76000

- LogP: 0.38020

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid セキュリティ情報

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 税関データ

- 税関コード:2918290000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | O32356-1G |

(R)-3-(4-Hydroxyphenyl)lactic acid |

89919-57-3 | 95% | 1G |

$810 | 2023-09-15 | |

| Key Organics Ltd | CS-2497-0.5G |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.5g |

£632.00 | 2025-02-08 | |

| Aaron | AR006OZZ-100mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 100mg |

$225.00 | 2025-02-12 | |

| Key Organics Ltd | CS-2497-0.25g |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.25g |

£389.00 | 2025-02-08 | |

| 1PlusChem | 1P006ORN-1g |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 97% | 1g |

$1193.00 | 2024-04-20 | |

| Aaron | AR006OZZ-250mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 250mg |

$426.00 | 2025-02-12 | |

| 1PlusChem | 1P006ORN-100mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 97% | 100mg |

$285.00 | 2024-04-20 | |

| Key Organics Ltd | CS-2497-250MG |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.25 g |

£388.00 | 2023-04-17 | |

| Key Organics Ltd | CS-2497-1G |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 1g |

£1117.00 | 2025-02-08 | |

| Aaron | AR006OZZ-1g |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 1g |

$1149.00 | 2025-02-12 |

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 min, -20 °C

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological Evaluation, Journal of Combinatorial Chemistry, 2006, 8(4), 571-582

合成方法 3

はんのうじょうけん

1.1 Reagents: Formic acid Catalysts: 2885218-58-4 Solvents: Water ; 1 d, pH 7, 298 K

リファレンス

- Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water, Organometallics, 2023, 42(2), 157-166

合成方法 4

はんのうじょうけん

1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ; rt

リファレンス

- A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides, Electrophoresis, 2013, 34(6), 833-840

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Water Solvents: Ethyl acetate , Water ; rt

リファレンス

- Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA), Chirality, 2003, 15(8), 674-679

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 10 min, -40 °C

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

リファレンス

- Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth, Journal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721

合成方法 7

はんのうじょうけん

1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ; pH 6.0, 25 °C

リファレンス

- Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation, RSC Advances, 2012, 2(33), 12652-12656

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Catalase , Glycolate oxidase ; pH 7, 18 °C

リファレンス

- Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris, Biotechnology Progress, 2010, 26(3), 607-615

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine , Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid, Chemistry - A European Journal, 2001, 7(16), 3446-3460

合成方法 10

はんのうじょうけん

1.1 Reagents: NAD , Ammonium acetate , Oxygen Catalysts: Formate dehydrogenase , L-Amino acid dehydrogenase , D-Hydroxyisocaproate dehydrogenase Solvents: Water ; 8 h, pH 7.0, 1 bar, 21 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

リファレンス

- Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acids, Chemistry - A European Journal, 2014, 20(35), 11225-11228

合成方法 11

はんのうじょうけん

1.1 Reagents: NADH , Ammonium formate , Oxygen Catalysts: L-Amino acid dehydrogenase , Formate dehydrogenase (NADP) , Hydroxyisocaproate dehydrogenase , D-Hydroxyisocaproate dehydrogenase Solvents: Water ; 6 h, pH 7, 21 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

リファレンス

- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids, Chemical Communications (Cambridge, 2015, 51(14), 2828-2831

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials

- 4-Hydroxyphenylpyruvic acid

- (S)-Diphenyl(pyrrolidin-2-yl)methanol

- L-Tyrosine

- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 関連文献

-

Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586

89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) 関連製品

- 28030-15-1(2-Hydroxy-3-(4-methoxyphenyl)propanoic acid)

- 23028-17-3(3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid)

- 76822-21-4(Danshensu)

- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量